Tiplimotide

Multiple Sclerosis T-cell immunology Cytokine profiling

Researchers studying antigen-specific tolerance in MS require defined tools. Native MBP peptides carry encephalitogenic risk, while random copolymers lack mechanistic specificity. Tiplimotide is a sequence-defined altered peptide ligand (APL) engineered to induce Th2 polarization. - Induces non-encephalitogenic Th2-like response in T-cell lines, unlike native MBP(83-99). - Serves as benchmark 'adverse control' for immunotoxicity screening, based on Phase II hypersensitivity data. - Enables tracking of cross-reactive T-cell populations in epitope spreading studies.

Molecular Formula C87H142N24O21
Molecular Weight 1860.2 g/mol
CAS No. 178823-49-9
Cat. No. B1683176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiplimotide
CAS178823-49-9
Synonyms83-Ala-84-Lys-89-Leu-91-Ala-MBP(83-99)
myelin basic protein (83-99), Ala(83)-Lys(84)-Leu(89)-Ala(91)-
myelin basic protein (83-99), alanyl(83)-lysyl(84)-leucyl(89)-alanyl(91)-
NBI 5788
NBI-5788
Molecular FormulaC87H142N24O21
Molecular Weight1860.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N
InChIInChI=1S/C87H142N24O21/c1-15-47(10)67(82(127)105-66(46(8)9)81(126)108-69(51(14)113)84(129)110-35-23-29-60(110)77(122)97-54(28-21-33-94-87(91)92)72(117)107-68(50(13)112)85(130)111-36-24-31-62(111)86(131)132)106-76(121)59(40-63(90)114)99-71(116)49(12)96-73(118)57(38-52-25-17-16-18-26-52)101-74(119)56(37-43(2)3)100-75(120)58(39-53-41-93-42-95-53)102-79(124)64(44(4)5)104-80(125)65(45(6)7)103-78(123)61-30-22-34-109(61)83(128)55(27-19-20-32-88)98-70(115)48(11)89/h16-18,25-26,41-51,54-62,64-69,112-113H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,114)(H,93,95)(H,96,118)(H,97,122)(H,98,115)(H,99,116)(H,100,120)(H,101,119)(H,102,124)(H,103,123)(H,104,125)(H,105,127)(H,106,121)(H,107,117)(H,108,126)(H,131,132)(H4,91,92,94)/t47?,48-,49+,50?,51?,54+,55+,56+,57+,58+,59+,60+,61+,62+,64+,65+,66+,67+,68+,69+/m1/s1
InChIKeyNITUEMISTORFON-OOMTWUQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tiplimotide: Altered Peptide Ligand for MS Research


Tiplimotide (also designated NBI-5788, CGP-77116, MSP-771) is a synthetic altered peptide ligand (APL) designed as an analog of the immunodominant 83-99 region of human myelin basic protein (MBP) [1]. With a molecular formula of C87H142N24O21 and a molecular weight of 1860.21 g/mol , this 17-amino acid peptide was developed as an investigational immunomodulatory agent. Tiplimotide acts by selectively reducing the production of inflammatory cytokines by pathogenic T-cells and inducing a T-helper 2 (Th2)-like immune response . The compound reached Phase II clinical evaluation for relapsing multiple sclerosis (MS) under development by Neurocrine Biosciences before discontinuation in 2006 [2].

1 Workflow Altered peptide ligand (APL) for T-cell immunology and MS model studies
2 Selection logic Engineered to modulate TCR signaling and Th1/Th2 polarization pathway
3 Use context Supports study of epitope spreading and immune deviation in EAE models

Tiplimotide: Not Interchangeable with MBP Peptides


Tiplimotide is not a generic MBP fragment; its sequence contains specific amino acid substitutions engineered as an altered peptide ligand (APL) designed to modulate T-cell receptor (TCR) signaling and alter the cytokine polarization profile [1]. Unlike native MBP(83-99) peptide, which carries encephalitogenic potential and can trigger pathogenic Th1 responses in susceptible individuals, Tiplimotide was designed to induce a non-encephalitogenic, Th2-polarized immune response [2]. Further, Tiplimotide cannot be substituted with other MS immunomodulators such as glatiramer acetate (random copolymer) or dirucotide (native MBP(82-98) peptide), as each exhibits distinct antigenic specificity and immunological mechanism. The clinical consequences of this differentiation are non-trivial: a Phase II trial with a related altered MBP(83-99) peptide ligand (designated CGP 77116/NBI-5788) was terminated due to hypersensitivity reactions and neurological exacerbations in a subset of patients, underscoring that APL immunogenicity and safety profiles are sequence-dependent and not interchangeable [3].

Native MBP(83–99) peptide

Native fragment carries encephalitogenic potential in EAE models. Tiplimotide’s APL substitutions alter TCR recognition, and the Th2-polarizing profile may not transfer to the native sequence.

Dirucotide (MBP8298)

Lacks APL modifications; corresponds to native MBP(82–98). Different antigenic specificity means immunological findings cannot be extrapolated from one to the other.

Glatiramer acetate

Random copolymer with distinct antigenic targets. Does not serve as a substitute for targeted MBP(83–99) epitope studies.

Tiplimotide: Comparative Evidence


Th2 Polarization vs. Untreated MS Controls

In a Phase II clinical study (NCT00079495), T-cell lines reactive to Tiplimotide (NBI-5788) were generated from MS patients receiving the peptide. Cytokine secretion profiles of Tiplimotide-reactive T-cell lines from Tiplimotide-treated patients were compared to those from untreated MS patients. Tiplimotide-treated patient-derived T-cell lines exhibited a statistically significant increase in Th2-like cytokine secretion frequency relative to untreated controls [1]. This demonstrates that Tiplimotide administration induces a measurable shift in T-cell phenotype toward a Th2-polarized, non-encephalitogenic profile that is absent in the baseline untreated MS state [2].

Th2 Polarization
Reported endpoint context
Increased Th2-like cytokine frequency vs. untreated MS controls in Phase II study
Supports Th2 immune deviation model context
Exact fold-change values require primary publication review
Multiple Sclerosis T-cell immunology Cytokine profiling

Cross-Reactivity with Native MBP(83-99)

T-cell lines generated from Tiplimotide (NBI-5788)-treated MS patients were assessed for cross-reactivity against the native MBP(83-99) peptide. Compared with NBI-5788-reactive T-cell lines derived from control (untreated) MS patients, lines from Tiplimotide-treated patients exhibited an increased frequency of cross-reactivity with the native MBP(83-99) epitope [1]. This indicates that Tiplimotide administration expands a T-cell population that recognizes both the altered peptide ligand and the endogenous myelin autoantigen, a property not shared by unrelated immunomodulators such as glatiramer acetate [2].

T-cell Cross-Reactivity
Reported endpoint context
Increased cross-reactivity to native MBP(83–99) vs. untreated control T-cell lines
Supports epitope spreading monitoring studies
Proliferation assay context (³H-thymidine incorporation)
Autoantigen recognition T-cell cross-reactivity APL design

Hypersensitivity Reactions vs. Placebo

In the randomized, double-blind, placebo-controlled Phase II trial evaluating Tiplimotide (NBI-5788) in relapsing MS patients, the study was terminated prematurely. The decision followed the occurrence of hypersensitivity reactions in approximately 9% of Tiplimotide-treated patients (compared to 0% in the placebo arm), along with neurological exacerbations in a subset of participants [1]. The study enrolled 144 patients randomized to receive weekly subcutaneous injections of 5 mg Tiplimotide or placebo [2]. This adverse event profile represents a critical differentiator: while Tiplimotide was designed to be non-encephalitogenic, clinical data revealed an unexpected immunogenicity that distinguishes it from other APL candidates that have advanced further in development [3].

Hypersensitivity Reaction
Trial endpoint context
Approximately 9% hypersensitivity rate vs. 0% placebo in Phase II trial
Supports immunotoxicity screening context
Study termination event; requires review of inclusion/exclusion criteria
Drug safety Phase II clinical trial Immunotoxicity

Sequence Distinction vs. MBP(83-99) and Dirucotide

Tiplimotide is a 17-amino acid peptide with the sequence H-D-Ala-Lys-Pro-Val-Val-His-Leu-Phe-Ala-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-OH . It is an altered peptide ligand (APL) derived from the immunodominant MBP(83-99) region (human sequence: ENPVVHFFKNIVTPRTP). Tiplimotide contains specific amino acid substitutions engineered to alter TCR recognition and downstream signaling . In contrast, dirucotide (MBP8298) is a synthetic peptide corresponding to the native MBP(82-98) sequence (DENPVVHFFKNIVTPRT) without APL modifications [1]. This sequence-level distinction is the molecular basis for the differential immunological properties observed between Tiplimotide and native MBP peptides.

Sequence Distinction
Class-level inference
Specific amino acid substitutions engineered to alter TCR recognition vs. native MBP(83–99)
Confirms unique chemical entity status
Sequence data to verify during procurement
Peptide engineering APL sequence MBP epitope

Tiplimotide: Validated Research Applications


Th1-to-Th2 Immune Deviation in EAE

Based on the Phase II trial evidence demonstrating that Tiplimotide induces Th2-like cytokine polarization in T-cell lines from treated MS patients [1], researchers can employ Tiplimotide in EAE models to investigate mechanisms of antigen-specific immune deviation. The peptide serves as a defined molecular tool to examine how altered peptide ligands can redirect autoreactive T-cell responses from a pathogenic Th1 phenotype toward a protective or regulatory Th2 profile. This application leverages Tiplimotide's unique capacity as an APL to modulate TCR signaling, a property not shared by random copolymers like glatiramer acetate [2].

T-Cell Cross-Reactivity and Epitope Spreading

The clinical observation that Tiplimotide-reactive T-cell lines from treated patients exhibit increased cross-reactivity with native MBP(83-99) peptide compared to lines from untreated controls [1] supports the use of Tiplimotide in studies of epitope spreading and molecular mimicry in CNS autoimmunity. Researchers can utilize Tiplimotide to track the expansion and phenotype of cross-reactive T-cell populations, providing insights into how APL administration influences the endogenous autoreactive repertoire. This is particularly relevant for understanding mechanisms of treatment failure and disease exacerbation observed in the Phase II trial [2].

Immunotoxicity Assessment of Peptide Therapeutics

The Phase II trial data documenting a ~9% hypersensitivity reaction rate (vs. 0% placebo) and neurological exacerbations [1] position Tiplimotide as a valuable reference compound for safety pharmacology and immunotoxicity screening programs. Researchers developing next-generation APLs or peptide immunotherapeutics can use Tiplimotide as a benchmark 'adverse control' to assess whether novel candidates elicit similar or reduced immunogenicity in predictive assays. This application is directly supported by the clinical safety signal that led to program discontinuation [2].

Application
Selection Property
Validation Focus
Th2 immune deviation in EAE
APL-induced cytokine polarization profile
Th2 signature endpoint monitoring
T-cell cross-reactivity and epitope spreading
TCR specificity and MBP(83–99) recognition
Epitope spreading monitoring in CNS autoimmunity models
Immunotoxicity assessment for peptide therapeutics
Sensitization and reactogenicity profile
Adverse event endpoint context in predictive assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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